molecular formula C6H6F2N2O B6226595 2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one CAS No. 2303247-47-2

2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B6226595
CAS No.: 2303247-47-2
M. Wt: 160.12 g/mol
InChI Key: XGZZFKXIDZXTEK-UHFFFAOYSA-N
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Description

2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one is a compound that features a difluoroethyl group attached to an imidazole ring Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one typically involves the reaction of a difluoroethyl precursor with a methyl-substituted imidazole. One common method involves the use of difluoroacetic acid or its derivatives as the starting material. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and appropriate catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
  • 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
  • DFHBI-1T (Z)-4-(3,5-Difluoro-4-Hydroxybenzylidene)-Imidazol-5(4 H)-One

Uniqueness

2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2303247-47-2

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethanone

InChI

InChI=1S/C6H6F2N2O/c1-3-2-9-6(10-3)4(11)5(7)8/h2,5H,1H3,(H,9,10)

InChI Key

XGZZFKXIDZXTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C(=O)C(F)F

Purity

95

Origin of Product

United States

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